furo[3,4-b]quinolin-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,4-b]quinolin-1(3H)-one is a heterocyclic compound that belongs to the class of furoquinolines This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,4-b]quinolin-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction proceeds through the formation of a highly electrophilic quinoline-type o-quinone methide intermediate . The reaction is carried out in refluxing acetonitrile under an inert atmosphere, using 1,1,3,3-tetramethylguanidine (TMG) as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-b]quinolin-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline and furan derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development.
Medicine: It has shown potential as an antitumor agent, particularly against renal cancer and melanoma cells.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of furo[3,4-b]quinolin-1(3H)-one, particularly in its antitumor activity, involves the inhibition of specific enzymes and pathways critical for cancer cell growth. The compound interacts with molecular targets such as DNA topoisomerases, leading to the disruption of DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-c]quinoline: Another furoquinoline derivative with similar structural features but different biological activities.
2,3-Dihydro-furo[3,2-h]quinoline: Known for its potential as an aldose reductase inhibitor and antimalarial agent.
Uniqueness
Furo[3,4-b]quinolin-1(3H)-one stands out due to its specific ring fusion pattern and the resulting electronic properties
Properties
CAS No. |
4945-38-4 |
---|---|
Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3H-furo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C11H7NO2/c13-11-8-5-7-3-1-2-4-9(7)12-10(8)6-14-11/h1-5H,6H2 |
InChI Key |
FZYGATLKLHAMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.